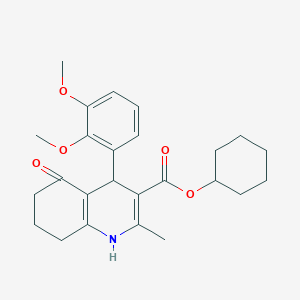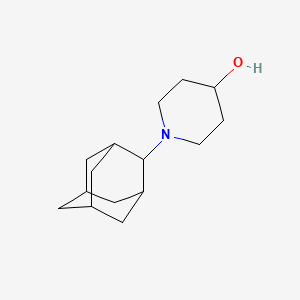![molecular formula C16H16BrClO3 B5161332 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene, also known as BCEB, is a chemical compound that has been widely used in scientific research. BCEB is a member of the class of halobenzenes and is a white crystalline solid. It has a molecular formula of C16H17BrClO3 and a molecular weight of 383.67 g/mol. BCEB has been found to have several applications in scientific research, including as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate.
科学研究应用
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research. One of the most common uses of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is as a fluorescent probe. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to be an effective probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of various diseases. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has also been used as a ligand for receptors, particularly for the estrogen receptor. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to have a high binding affinity for the estrogen receptor, and it has been used to study the effects of estrogen on various physiological processes. Additionally, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been used as a pharmaceutical intermediate in the synthesis of various drugs.
作用机制
The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is not well understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to bind to the estrogen receptor and modulate its activity.
Biochemical and Physiological Effects:
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can induce apoptosis, or programmed cell death, in cancer cells. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In animal studies, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to have neuroprotective effects, and it has been shown to improve cognitive function in rats.
实验室实验的优点和局限性
One of the main advantages of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is its versatility. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can be used as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate. Additionally, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has been found to have several biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene in lab experiments. 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is a relatively new compound, and its mechanism of action is not well understood. Additionally, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. One area of research could be to further investigate the mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. Understanding how 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene works at the molecular level could lead to the development of new drugs and therapies. Another area of research could be to study the safety and efficacy of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene in humans. This could involve conducting clinical trials to determine the optimal dosage and administration of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. Finally, 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene could be further developed as a fluorescent probe for detecting the presence of ROS in cells. This could lead to the development of new diagnostic tools for various diseases.
合成方法
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-bromo-4-chlorophenol with 2-ethoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. The yield of this reaction is typically around 70%.
属性
IUPAC Name |
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRBKNTFOJIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)
![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![ethyl 1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5161284.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)
![N,N-dicyclohexyl-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5161295.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161310.png)

![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)